molecular formula C14H12ClN5S B12440603 4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine

4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine

Cat. No.: B12440603
M. Wt: 317.8 g/mol
InChI Key: KCFWFXIZDMNXSC-UHFFFAOYSA-N
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Description

4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 7-chloroquinoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Thiazole: The hydrazone intermediate is then reacted with 2-bromoacetophenone under basic conditions to induce cyclization, forming the thiazole ring.

    Final Product Formation: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its immunomodulatory effects.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

Uniqueness

4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is unique due to its combined structural features of quinoline, hydrazine, and thiazole, which confer a broad spectrum of biological activities

Properties

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H12ClN5S/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12/h2-7H,1H3,(H2,16,18)(H,17,20)

InChI Key

KCFWFXIZDMNXSC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N

Origin of Product

United States

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